molecular formula C8H9NO2 B189315 N-Hydroxy-2-phenylacetamide CAS No. 5330-97-2

N-Hydroxy-2-phenylacetamide

Cat. No. B189315
Key on ui cas rn: 5330-97-2
M. Wt: 151.16 g/mol
InChI Key: FPOQLQZHRCEVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06392010B1

Procedure details

To a suspension of the 4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl-copoly(styrene-1% divinylbenzene)resin (0.10 g, 0.14 mmol) in dry DMF (2 ml) is added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.08 g, 0.42 mmol, 3 eq.). To the mixture is then added phenylacetic acid (0.06 g, 0.42 mmol, 3 eq.). The mixture is shaken overnight. The resin is filtered and washed with DMF (×5), THF: H2O (3:1, ×5), THF (×3), MeOH (×3) and DCM (×3). To the resin is added TFA (1 ml) and DCM (1 ml) and the mixture shaken for 1 hour. The mixture is filtered into a tared vial and the resin washed with DCM (×2) and toluene (×2). The combined filtrates are evaporated in vacuo to yield N-hydroxy-phenyl-acetamide (0.0084 g, 39%). LCMS gives 151 [M+].
[Compound]
Name
4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.CN(C)CCCN=C=NCC.C1(CC(O)=[O:29])C=CC=CC=1.C[N:32]([CH:34]=[O:35])C>>[OH:29][NH:32][C:34](=[O:35])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
resin
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.08 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is filtered
WASH
Type
WASH
Details
washed with DMF (×5), THF: H2O (3:1, ×5), THF (×3), MeOH (×3) and DCM (×3)
ADDITION
Type
ADDITION
Details
To the resin is added TFA (1 ml) and DCM (1 ml)
STIRRING
Type
STIRRING
Details
the mixture shaken for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered into a tared vial and the resin
WASH
Type
WASH
Details
washed with DCM (×2) and toluene (×2)
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ONC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0084 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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